![molecular formula C11H13N5O2 B8627894 ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8627894.png)
ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate
Overview
Description
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Preparation Methods
The synthesis of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by esterification to introduce the ethyl acetate group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can be compared with other tetrazole-containing compounds such as:
1H-tetrazole: A simpler compound with similar biological activities.
5-substituted tetrazoles: These compounds have diverse applications in medicinal chemistry.
Pyridine derivatives: Compounds with similar structures but different functional groups. The uniqueness of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate lies in its specific combination of the tetrazole and pyridine rings, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C11H13N5O2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)5-9-6-12-10(4-8(9)2)16-7-13-14-15-16/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
LBICPNAFJBLEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1C)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
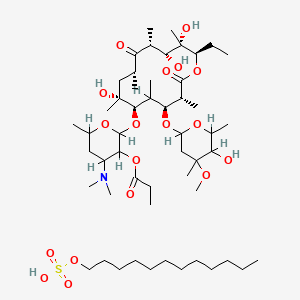
![1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-OL](/img/structure/B8627831.png)
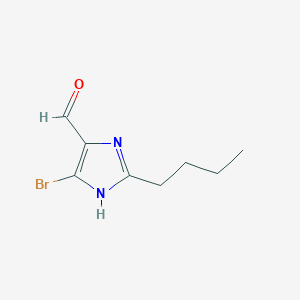
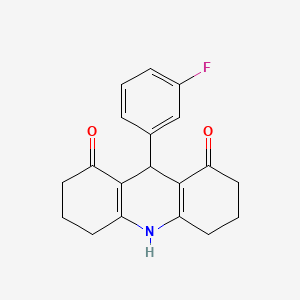
![8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B8627852.png)

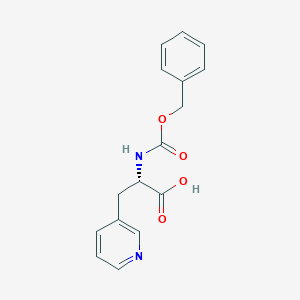
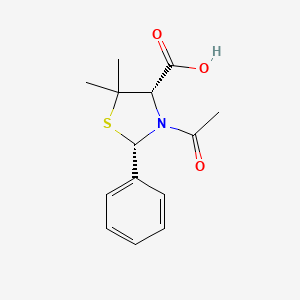
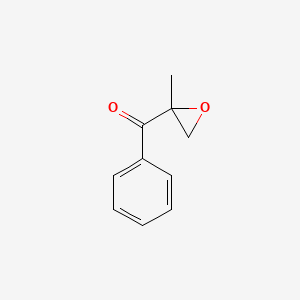
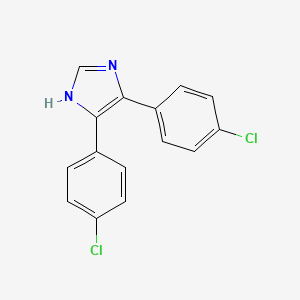
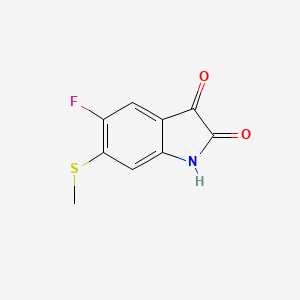
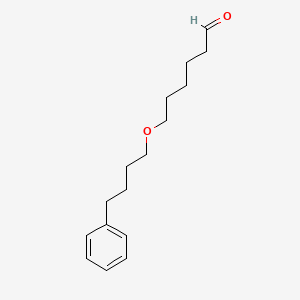
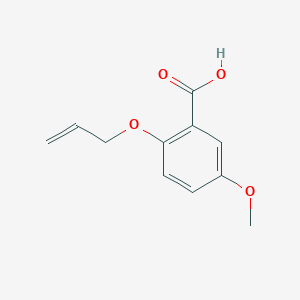
![2-[(1H-Imidazole-2-sulfinyl)methyl]-N-methylaniline](/img/structure/B8627920.png)
